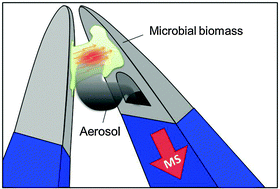Analysis of intact bacteria using rapid evaporative ionisation mass spectrometry†
Chemical Communications Pub Date: 2013-05-22 DOI: 10.1039/C3CC42015A
Abstract
An identification system for microorganisms based on recently developed rapid evaporative ionisation


Recommended Literature
- [1] Recent progress of nanostructure-based enrichment of circulating tumor cells and downstream analysis
- [2] Local coordination and spatial distribution of cations in mixed-alkali borate glasses
- [3] Clean liquid fuels from direct coal liquefaction: chemistry, catalysis, technological status and challenges
- [4] Imaging atomic motion of light elements in 2D materials with 30 kV electron microscopy†
- [5] Mechanical behaviour of inorganic solid-state batteries: can we model the ionic mobility in the electrolyte with Nernst–Einstein's relation?
- [6] Clarification of the effects of topological isomers on the mechanical strength of comb polyurethane†
- [7] A stable liquid–solid interface of a lithium metal anode enabled by micro-region meshing†
- [8] Front cover
- [9] An investigation of the zinc oxide separation as applied to the determination of manganese in special cast irons
- [10] Influence of nanosecond pulsed plasma on the non-enzymatic pathway for the generation of nitric oxide from l-arginine and the modification of graphite oxide to increase the solar cell efficiency†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 3520-14-7
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
CAS no.: 3430-23-7
-
CAS no.: 110-44-1
-
CAS no.: 3333-67-3
-
2-(Diethylamino)-ethyl acrylate
CAS no.: 2426-54-2
-
CAS no.: 2800-96-6









